molecular formula C25H23N3O2 B2879282 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide CAS No. 903329-41-9

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide

Cat. No.: B2879282
CAS No.: 903329-41-9
M. Wt: 397.478
InChI Key: UVHKXHCBDDGUEY-UHFFFAOYSA-N
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Description

“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide” is a compound with the molecular formula C25H23N3O2 and a molecular weight of 397.478. It is a derivative of quinazolin-4-one .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide with hydrazine hydrate in ethanol, which is then refluxed for 10 hours . The resulting solution is cooled, filtered, dried, and recrystallized from ethanol .


Molecular Structure Analysis

The structure of similar compounds has been confirmed by FT-IR, 1H-NMR, and mass spectroscopy . The presence of (NH, NH2) stretching vibration at 3120cm-1 and 3180-3315 cm-1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm-1 has been observed .

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives have been synthesized with the intention of developing potential antimicrobials. For instance, a series of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives exhibited significant in vitro antibacterial and antifungal properties against human pathogenic microorganisms. The relationship between functional group variation and biological activity in these compounds was explored, indicating the potential of N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide in similar antimicrobial research applications (Saravanan, Alagarsamy, & Prakash, 2015).

Antitumor and Anticancer Activity

Research has shown that quinazolinone analogues can possess significant antitumor and anticancer properties. Novel quinazolinone derivatives were synthesized and demonstrated broad spectrum antitumor activity in vitro. For example, some compounds were nearly 1.5–3.0-fold more potent compared to 5-FU, a widely used chemotherapeutic agent. These findings suggest that derivatives like N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide could be explored for their potential anticancer activity, supporting their application in cancer research (Al-Suwaidan et al., 2016).

Neuroprotective Properties

The quinazolinone derivatives' potential extends into neuroprotection, where certain compounds have shown protective effects against cerebral damage in experimental models. For example, some derivatives exhibited significant antilipidperoxidation activities and protective effects against hypobaric hypoxia in mice, indicating potential applications in developing cerebral protective agents. This implies that N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide might be researched for neuroprotective properties in conditions such as stroke or neurodegenerative diseases (Tatsuoka et al., 1992).

Aroma-active Compounds

Interestingly, quinazolinone derivatives have also been identified as aroma precursors, capable of releasing Strecker aldehydes upon hydrolysis. This unique property suggests potential applications in food science and technology, particularly in flavor and fragrance development. While N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide itself was not studied for such applications, its structural relatives' ability to contribute to aroma profiles indicates a fascinating research avenue (Granvogl, Beksan, & Schieberle, 2012).

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-18-26-23-12-6-5-11-22(23)25(30)28(18)21-16-14-20(15-17-21)27-24(29)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHKXHCBDDGUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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